molecular formula C15H15ClFNO3 B14942618 Methyl 4-(2-chloro-6-fluorophenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Methyl 4-(2-chloro-6-fluorophenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B14942618
M. Wt: 311.73 g/mol
InChI Key: AXRRFKUAFQWHQM-UHFFFAOYSA-N
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Description

METHYL 4-(2-CHLORO-6-FLUOROPHENYL)-1,2-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with a unique structure that includes a pyridine ring, a chlorinated and fluorinated phenyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2-CHLORO-6-FLUOROPHENYL)-1,2-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-6-fluorobenzaldehyde with a suitable pyridine derivative under controlled conditions. The reaction may involve catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(2-CHLORO-6-FLUOROPHENYL)-1,2-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 4-(2-CHLORO-6-FLUOROPHENYL)-1,2-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-(2-CHLORO-6-FLUOROPHENYL)-1,2-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-(2-CHLORO-6-FLUOROPHENYL)-1,2-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE: shares similarities with other pyridine derivatives and halogenated aromatic compounds.

Uniqueness

  • The unique combination of a pyridine ring with chlorinated and fluorinated phenyl groups sets this compound apart from others. Its specific functional groups and structural features contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H15ClFNO3

Molecular Weight

311.73 g/mol

IUPAC Name

methyl 4-(2-chloro-6-fluorophenyl)-1,6-dimethyl-2-oxo-3,4-dihydropyridine-5-carboxylate

InChI

InChI=1S/C15H15ClFNO3/c1-8-13(15(20)21-3)9(7-12(19)18(8)2)14-10(16)5-4-6-11(14)17/h4-6,9H,7H2,1-3H3

InChI Key

AXRRFKUAFQWHQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1C)C2=C(C=CC=C2Cl)F)C(=O)OC

Origin of Product

United States

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